1-[(E)-2-phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Description
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-26(25,19-13-21-10-5-2-6-11-21)23-17-15-22(16-18-23)14-7-12-20-8-3-1-4-9-20/h1-13,19H,14-18H2/b12-7+,19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRUBCUTTAOWFN-CLHQEALVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(E)-2-phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine (CAS No: 342596-89-8) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C21H24N2O2S
- Molecular Weight : 368.5 g/mol
This structure includes a piperazine ring, which is known for its role in various biological activities and interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 16.98 | Induction of apoptosis and BCL2 inhibition |
| HeLa (Cervical) | 20.45 | Caspase activation and oxidative stress induction |
The compound induces apoptosis by downregulating BCL2 expression and upregulating caspase-3 activity, leading to programmed cell death in cancer cells .
The mechanism of action involves the interaction with key apoptotic pathways. The compound has been shown to selectively target BCL2, a protein that inhibits apoptosis, thereby promoting cell death in malignant cells. Additionally, molecular dynamics simulations suggest strong binding affinity between the compound and critical amino acids within the active domains of BCL2 .
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits antioxidant activity. This is critical as oxidative stress is a known contributor to cancer progression. The compound's ability to scavenge free radicals further supports its therapeutic potential .
Case Studies
Several case studies have evaluated the efficacy of this compound in clinical settings:
-
Study on MDA-MB-231 Cells :
- Objective : To assess the cytotoxicity and mechanism of action.
- Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation.
-
Combination Therapy :
- Objective : To explore synergistic effects with existing chemotherapeutics.
- Findings : When combined with standard chemotherapy agents, the compound enhanced overall cytotoxicity, suggesting potential for combination therapies in cancer treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Sulfonyl vs. Acetamide Groups : The sulfonyl group in the target compound may enhance metabolic stability compared to acetamide derivatives (e.g., 5a–m), which exhibit antibacterial activity but may be prone to hydrolysis .
- Bulkier Substituents : Analogs like GBR 12783 (benzhydryloxyethyl) show CNS activity, suggesting that bulky groups at position 1 may favor interactions with neurotransmitter transporters .
Antibacterial Activity:
- Amide Derivatives (5a–m) : Compounds 5d and 5h demonstrated biofilm inhibition against Bacillus subtilis and Escherichia coli, with low hemolytic activity (<5% RBC lysis) . The (E)-cinnamyl group at position 4 is essential for membrane interaction, while acetamide substituents modulate solubility and target specificity.
CNS Modulation:
- GBR 12783 : A dopamine transporter (DAT) inhibitor, structurally similar to the target compound but lacking the sulfonyl group. Its benzhydryloxyethyl chain may facilitate hydrophobic binding to DAT .
- Serotonin Receptor Ligands : Piperazines with arylalkyl substituents (e.g., 1-(3-chlorophenyl)piperazine) exhibit variable effects on serotonin receptors, highlighting the impact of substituent electronics on receptor subtype selectivity .
SAR Insights :
Spectral and Structural Analysis
- NMR Shifts : In analogs like 1-(2-naphthylsulfonyl)-4-cinnamylpiperazine, the sulfonyl group deshields adjacent protons, causing downfield shifts (e.g., δ 7.22–7.34 ppm for aromatic protons) . Similar trends are expected in the target compound.
- Mass Spectrometry : The target compound’s molecular ion (expected m/z ~408) would differ from naphthylsulfonyl analogs (m/z 392.51) due to the phenylethenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
